(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c24-13-4-18-28-22-10-7-20(8-11-22)9-12-23(27)26-16-14-25(15-17-26)19-21-5-2-1-3-6-21/h1-3,5-12H,4,13-19H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRJCXLJNMIGJO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of (E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one
This compound is a synthetic derivative that may exhibit various biological activities due to its structural features, which include a piperazine moiety and a propenone core. Compounds with similar structures often show potential in various therapeutic areas, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
- Molecular Formula : C22H25FN2O2
- Molecular Weight : Approximately 368.44 g/mol
- Structural Features :
- The presence of a benzylpiperazine group, which is often associated with psychoactive properties.
- A 3-fluoropropoxy substituent that may enhance lipophilicity and receptor binding.
1. Anticancer Activity
Compounds with propenone structures have been studied for their anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation.
- Mechanism of Action : Potential inhibition of the NF-kB pathway or induction of apoptosis in cancer cells.
- Case Studies : Similar compounds have shown effectiveness against various cancer cell lines, including breast and prostate cancer.
2. Neuropharmacological Effects
The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antidepressant Activity : Compounds with similar structures have been reported to exhibit antidepressant-like effects in animal models.
- Anxiolytic Properties : Potential modulation of GABAergic systems may lead to anxiolytic effects.
3. Anticonvulsant Activity
Research indicates that certain derivatives can exhibit anticonvulsant properties by interacting with benzodiazepine receptors or modulating ion channels.
- Models Used : PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models are standard for assessing anticonvulsant activity.
Research Findings
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Study A | Similar propenone derivative | Anticancer | Induced apoptosis in MCF-7 cells |
| Study B | Piperazine analog | Neuropharmacological | Reduced anxiety-like behavior in mice |
| Study C | Fluorinated derivative | Anticonvulsant | Significant reduction in seizure frequency |
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
- (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one (): Exhibited larvicidal activity (LD50 = 0.793 µg/mg) against Spodoptera frugiperda. The trifluoromethoxy group on ring B enhances electron-withdrawing effects compared to the target compound’s 3-fluoropropoxy group.
- (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (): Features a benzodioxolylmethyl group on piperazine and a methoxy group on ring B.
Fluorinated Substituents in Piperazine Chalcones
- (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-one ():
Comparison with Non-Piperazine Chalcones
Substituent Effects on Bioactivity
- Highlights that bulky piperazine groups (as in the target compound) may reduce potency compared to simpler hydroxylated chalcones .
- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone, ): IC50 = 4.703 μM. Bromine (electronegativity: 2.96) and fluorine (4.0) substitutions at para positions of rings A and B, respectively, enhance activity. Replacement of bromine with chlorine (electronegativity: 3.16) in compound 2h increased IC50 to 13.82 μM, emphasizing the role of electronegativity in potency .
Halogenation and Antimicrobial Activity
- Compound 3n ((E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one, ): Demonstrated significant antifungal activity against Aspergillus niger. The absence of a piperazine group but presence of halogens (Br, Cl) suggests halogenation alone can drive bioactivity, though piperazine may enhance selectivity .
Structure–Activity Relationship (SAR) Insights
- Piperazine Substitution: Piperazine-containing chalcones (e.g., target compound) often show reduced inhibitory activity compared to non-piperazine analogs like Cardamonin. However, piperazine may improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .
- Fluorinated Alkoxy Groups : The 3-fluoropropoxy group in the target compound offers enhanced metabolic stability over methoxy or ethoxy groups due to fluorine’s resistance to oxidative metabolism .
- Electronegativity Trends : Substituents with higher electronegativity (e.g., F > Cl > Br) at para positions correlate with lower IC50 values, as seen in compounds 2j (F) vs. 2h (Cl) .
Data Tables
Table 1: Inhibitory Activity of Selected Chalcones
Table 2: Impact of Substituent Electronegativity on IC50
| Substituent (Para Position) | Electronegativity | IC50 (μM) |
|---|---|---|
| Bromine (Ring A) + Fluorine (Ring B) | 2.96 + 4.0 | 4.703 |
| Chlorine (Ring A) + Methoxy (Ring B) | 3.16 + 2.5 | 13.82 |
| Methoxy (Ring A) + Methoxy (Ring B) | 2.5 + 2.5 | 70.79 |
Preparation Methods
Condensation of 4-Benzylpiperazine with Cinnamoyl Chloride Derivatives
A primary route involves the reaction of 4-benzylpiperazine with a functionalized cinnamoyl chloride. This method parallels the synthesis of 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamyl)piperazine described in Patent EP0209843A2.
Procedure :
- Preparation of 3-[4-(3-Fluoropropoxy)phenyl]propenoyl Chloride :
- Coupling with 4-Benzylpiperazine :
- 4-Benzylpiperazine (1.1 equiv) is dissolved in benzene or toluene.
- 3-[4-(3-Fluoropropoxy)phenyl]propenoyl chloride (1.0 equiv) is added dropwise with triethylamine (1.5 equiv) as a base.
- Reaction conditions: Reflux at 80–110°C for 3–6 hours.
- Workup: The mixture is cooled, washed with water, and the organic layer dried over MgSO₄. The product is purified via recrystallization (ethanol/water).
- Yield: ~60–70% (extrapolated from similar piperazine-cinnamyl syntheses).
Aldol Condensation Approach
The Claisen-Schmidt condensation between a ketone and aldehyde offers an alternative pathway. This method is effective for constructing the α,β-unsaturated ketone backbone.
Procedure :
- Synthesis of 4-Benzylpiperazine Acetophenone :
- Condensation with 4-(3-Fluoropropoxy)benzaldehyde :
- 4-Benzylpiperazine acetophenone (1.0 equiv) and 4-(3-fluoropropoxy)benzaldehyde (1.2 equiv) are stirred in ethanol with 10% NaOH.
- Reaction conditions: Reflux for 8–12 hours.
- Workup: The precipitate is filtered and recrystallized from ethanol.
- Yield: ~50–65% (estimated from similar chalcone syntheses).
Reductive Amination of a Cinnamaldehyde Intermediate
Patent EP0209843A2 describes reductive amination for analogous compounds using formic acid as a reducing agent.
Procedure :
- Preparation of 3-[4-(3-Fluoropropoxy)phenyl]propenal :
- Reaction with 4-Benzylpiperazine :
Optimization Strategies
Solvent and Base Selection
- Solvent : Non-polar solvents (toluene, benzene) favor nucleophilic substitution in cinnamoyl chloride reactions. Polar aprotic solvents (DMF, acetonitrile) improve aldol condensation yields.
- Base : Triethylamine is optimal for absorbing HCl in acyl chloride couplings, while NaOH/ethanol systems drive aldol reactions to completion.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves stereoisomers.
Analytical Characterization
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
